FMS Kinase Inhibitory Potency of Pyrrolo[3,2-c]pyridine Derivatives: 3.2-Fold Improvement Over Lead Compound
Derivatives synthesized from the pyrrolo[3,2-c]pyridine scaffold demonstrate potent FMS kinase inhibition. In a comparative study, the most active analog, compound 1r, exhibited an IC50 of 30 nM against FMS kinase, which is 3.2 times more potent than the lead compound KIST101029 (IC50 = 96 nM) [1]. This improvement directly validates the scaffold's capacity for generating highly potent inhibitors.
| Evidence Dimension | FMS kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 30 nM (for compound 1r, a derivative of the target scaffold) |
| Comparator Or Baseline | 96 nM (for lead compound KIST101029) |
| Quantified Difference | 3.2-fold improvement |
| Conditions | In vitro kinase assay panel |
Why This Matters
This 3.2-fold potency gain justifies the selection of the pyrrolo[3,2-c]pyridine scaffold for FMS kinase inhibitor development over less optimized cores.
- [1] El-Gamal, M. I., & Oh, C.-H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166. doi:10.1080/14756366.2018.1491563. View Source
